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Introduction

Antibody-Drug Conjugates (ADCSs) are a rapidly growing class of biotherapeutics designed for
targeted delivery of potent cytotoxic agents to cancer cells.[1][2][3] The therapeutic efficacy of
an ADC is critically dependent on a multi-step process that begins with the binding of the
antibody to a specific antigen on the surface of a cancer cell, followed by the internalization of
the ADC-antigen complex.[2][3][4][5] Once inside the cell, the ADC is trafficked to endosomal
and lysosomal compartments, where the cytotoxic payload is released, leading to cell death.[1]
[2][3][4] Consequently, the rate and extent of ADC internalization are crucial parameters to
evaluate during the discovery and development of novel ADCs.[1][5][6][7][8]

Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis
of ADC internalization at the single-cell level.[9][10] This application note provides a detailed
protocol for assessing ADC internalization using flow cytometry, focusing on the use of pH-
sensitive dyes, a common and effective method for monitoring this process.

Principle of the Assay
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The ADC internalization assay using pH-sensitive dyes leverages the physiological pH gradient
between the extracellular environment and the acidic intracellular compartments such as
endosomes and lysosomes.[4][11][12] A pH-sensitive fluorescent dye is conjugated to the
antibody or a secondary reagent that binds to the ADC. This dye is non-fluorescent or exhibits
low fluorescence at the neutral pH of the cell culture medium (pH ~7.4).[4][11][12] Upon
internalization of the ADC-dye complex into the acidic environment of the endosomes (pH 5.5-
6.0) and lysosomes (pH 4.5-5.0), the dye becomes highly fluorescent.[11][12] The increase in
fluorescence intensity, measured by flow cytometry, is directly proportional to the amount of
internalized ADC, allowing for a quantitative assessment of internalization efficiency.[9]

Key Reagents and Materials

A variety of commercially available kits and reagents can be used for this assay. The selection
of the appropriate reagent will depend on the specific antibody isotype and experimental
design.
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Reagent Type

Description

Supplier Examples

pH-Sensitive Dye Labeling Kits

These kits contain an amine-
reactive pH-sensitive dye (e.qg.,
pHrodo™ Red or Green) that
can be directly conjugated to

the primary antibody (ADC).

Invitrogen (Thermo Fisher

Scientific), Sino Biological

pH-Sensitive Secondary

Reagents

These are typically Fab
fragments or other binding
proteins conjugated to a pH-

sensitive dye that specifically

bind to the Fc region of the test

antibody. This approach avoids

direct labeling of the ADC.

DIMA BIOTECH,
ACROBiIosystems, OriGene

Payload-Conjugated Labeling

Reagents

These reagents mimic the ADC

by using a payload-conjugated
Fc-binding protein.
Internalization is indirectly
measured by assessing the
cytotoxic effect of the delivered

payload.

DIMA BIOTECH

Cell Culture Medium

Standard cell culture medium
appropriate for the cell line

being used.

FACS Buffer

Phosphate-buffered saline
(PBS) supplemented with 2-
5% fetal bovine serum (FBS)

and 0.05% sodium azide.

Target Cells

A cell line that expresses the
target antigen for the ADC. A
negative control cell line that
does not express the antigen

should also be included.

Test ADC and Isotype Control

The ADC being evaluated and

a non-binding isotype control
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antibody.

Experimental Workflow

The following diagram illustrates the general workflow for the ADC internalization assay using a
pH-sensitive dye.

ADC Internalization Assay Workflow
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Caption: A schematic overview of the key steps involved in the ADC internalization assay using
flow cytometry.
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Detailed Experimental Protocol

This protocol provides a general guideline for performing an ADC internalization assay using a
pH-sensitive dye. Optimization of incubation times and ADC concentrations may be required for
different cell lines and antibodies.

1. Cell Preparation

1.1. Culture target cells (antigen-positive) and control cells (antigen-negative) to a sufficient
density. 1.2. On the day of the experiment, harvest the cells using a non-enzymatic cell
dissociation solution to avoid cleavage of the target antigen. 1.3. Wash the cells once with ice-
cold FACS buffer. 1.4. Resuspend the cells in FACS buffer at a concentration of 1 x 106
cells/mL. Keep the cells on ice.

2. ADC Labeling or Complex Formation

» Direct Labeling: If using a pH-sensitive dye labeling kit, follow the manufacturer's instructions
to conjugate the dye to your ADC and isotype control antibody.

e Secondary Reagent: If using a pH-sensitive secondary reagent, pre-incubate your ADC and
isotype control with the reagent according to the manufacturer's protocol to form a stable
complex.[13] This is often a quick incubation of 10-15 minutes.[12][13]

3. Incubation

3.1. Aliquot 100 pL of the cell suspension (100,000 cells) into each well of a 96-well V-bottom
plate or into FACS tubes. 3.2. Add the labeled ADC or ADC-reagent complex to the cells at the
desired final concentration (e.g., 1-10 pg/mL). Include the labeled isotype control as a negative
control. 3.3. Internalization Condition: Incubate the plate/tubes at 37°C in a 5% CO2 incubator
for the desired time points (e.g., 0, 1, 2, 4, 6, and 24 hours).[6] 3.4. Surface Binding Control: As
a control for surface-bound antibody, incubate a set of samples at 4°C for 30 minutes. At this
temperature, internalization is inhibited.[6]

4. Washing and Staining (Optional)

4.1. After incubation, centrifuge the plate/tubes at 300 x g for 5 minutes at 4°C. 4.2. Discard the
supernatant and wash the cells twice with 200 uL of ice-cold FACS buffer. 4.3. (Optional) For
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live/dead cell discrimination, resuspend the cells in FACS buffer containing a viability dye (e.qg.,
DAPI, Propidium lodide, or a fixable viability stain) and incubate according to the
manufacturer's instructions.

5. Flow Cytometry Acquisition

5.1. Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200-300 pL).
5.2. Acquire data on a flow cytometer. Ensure that the appropriate laser and filter settings are
used for the specific pH-sensitive dye. For example, pHrodo Red is typically excited by the 561
nm laser and detected in the PE-Texas Red or a similar channel. 5.3. Collect a sufficient
number of events (e.g., 10,000-20,000 live, single cells) for each sample.

Data Analysis

The goal of the data analysis is to quantify the shift in fluorescence intensity, which
corresponds to the amount of internalized ADC.
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Flow Cytometry Data Analysis Strategy
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i
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Caption: A flowchart outlining the gating strategy for analyzing ADC internalization data from
flow cytometry.

1. Gating Strategy

1.1. Gate on Cells: Use a forward scatter (FSC-A) versus side scatter (SSC-A) plot to exclude
debris. 1.2. Gate on Singlets: Use a forward scatter area (FSC-A) versus forward scatter height
(FSC-H) plot to exclude doublets. 1.3. Gate on Live Cells: If a viability dye was used, gate on
the negative population to exclude dead cells. 1.4. Quantify Fluorescence: For the live, single-
cell population, create a histogram of the fluorescence intensity for the pH-sensitive dye.
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2. Quantifying Internalization

The Median Fluorescence Intensity (MFI) of the live, single-cell population is the primary
guantitative measure.

Sample Condition Expected MFI Interpretation
Target Cells + Labeled ] ) o ]
37°C, Time >0 High ADC is internalized.
ADC
Minimal
Target Cells + Labeled ) internalization,
4°C, 30 min Low
ADC represents surface
binding.
Target Cells + Labeled Indicates non-specific
37°C Low
Isotype Control uptake.
Control Cells + Shows target-specific
37°C Low
Labeled ADC internalization.
] ) Autofluorescence of
Unstained Cells N/A Baseline

the cells.

An internalization score or percentage can be calculated to compare different ADCs or
conditions. A common method is to calculate the percentage of internalization as follows:

% Internalization = [(MFI at 37°C - MFI at 4°C) / MFI at 37°C] x 100

Data Presentation

The results can be presented as a time-course graph showing the increase in MFI over time for
the test ADC compared to the isotype control.

Troubleshooting

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Issue

Possible Cause

Solution

High background fluorescence
at4°C

Non-specific binding of the
ADC.

Increase the number of wash
steps. Include a blocking step
with serum from the antibody

host species.

Insufficient washing.

Increase the volume and

number of washes.

Low signal at 37°C

Poor internalization of the
ADC.

This may be a valid result.
Confirm target expression on

the cell surface.

Insufficient incubation time.

Increase the incubation time.

Incorrect laser/filter settings.

Ensure the flow cytometer is
set up correctly for the specific

fluorophore.

High signal with isotype control

Non-specific uptake by the

cells (e.g., via Fc receptors).

Use an Fc blocking reagent.
Ensure the isotype control is
from the same species and
has the same subclass as the
ADC.

High cell death

Cytotoxicity of the ADC.

This is expected with potent
ADCs. Use a viability dye to
exclude dead cells from the

analysis.

Harsh cell handling.

Handle cells gently, avoid

vigorous vortexing.

Conclusion

The flow cytometry-based ADC internalization assay using pH-sensitive dyes is a robust and

guantitative method for evaluating a critical attribute of ADC candidates.[9] It provides valuable

data to inform the selection and optimization of antibodies for ADC development. By following a

well-controlled protocol and a stringent data analysis strategy, researchers can reliably

© 2026 BenchChem. All rights reserved.

9/11

Tech Support


https://www.news-medical.net/whitepaper/20251024/ADC-internalization-assays-and-pH-sensitive-dye-detection.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

compare the internalization profiles of different ADCs and make informed decisions in the drug
development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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